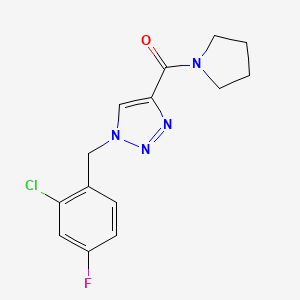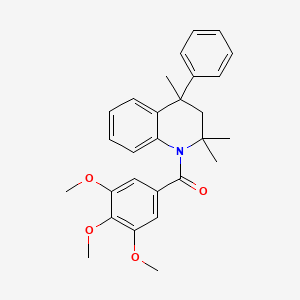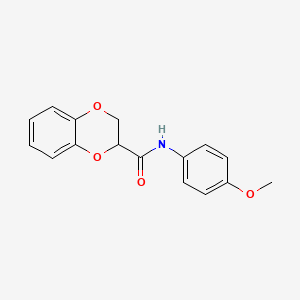![molecular formula C24H20Cl2O6 B5208673 bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)
bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "CCDC" and is a member of the class of compounds known as diesters. CCDC has been found to possess several unique properties that make it an attractive compound for use in scientific research.
Mecanismo De Acción
The mechanism of action of CCDC is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. CCDC has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
CCDC has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and modulation of the immune system. CCDC has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCDC has several advantages for use in laboratory experiments, including its reproducible synthesis method, its potent antitumor activity, and its potential as a lead compound for the development of new drugs. However, CCDC also has limitations, including its limited solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
There are several future directions for research on CCDC, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the development of new derivatives with improved properties. CCDC may also have potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is needed to fully understand the potential of CCDC in these areas.
Métodos De Síntesis
The synthesis of CCDC involves the reaction of 4-chlorobenzophenone with diethyl oxalate in the presence of sodium ethoxide. The resulting product is then treated with cyclohexene-1,2-dicarboxylic acid anhydride to produce CCDC. This synthesis method has been found to be efficient and reproducible, making it a popular method for the preparation of CCDC in the laboratory.
Aplicaciones Científicas De Investigación
CCDC has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, CCDC has been found to exhibit potent antitumor activity and is being investigated as a potential anticancer agent. In drug discovery, CCDC has been found to have potential as a lead compound for the development of new drugs. In materials science, CCDC has been found to have potential applications in the development of new materials with unique properties.
Propiedades
IUPAC Name |
bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2O6/c25-17-9-5-15(6-10-17)21(27)13-31-23(29)19-3-1-2-4-20(19)24(30)32-14-22(28)16-7-11-18(26)12-8-16/h1-2,5-12,19-20H,3-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNOPUPNFVVPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)

![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)
![(1S*,5R*)-1,3,3-trimethyl-6-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5208605.png)
![4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5208615.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)



![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)
